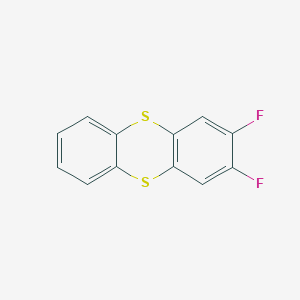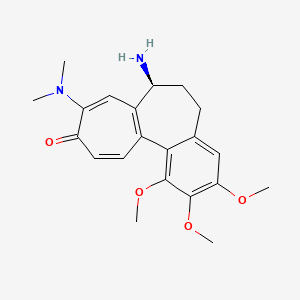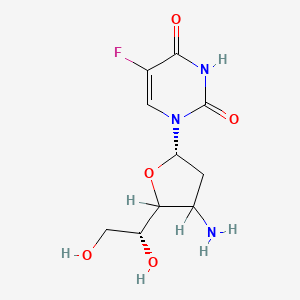
2-Methyldopamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
The synthesis of 2-Methyldopamine can be achieved through several methods. One common method involves the conversion of 3,4-dimethoxyphenethylamine to its Schiff base with benzaldehyde, followed by N-methylation with methyl iodide. The resulting product is then hydrolyzed, and the methyl ethers are cleaved using hydriodic acid to furnish this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2-Methyldopamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form quinones, reduced to form amines, and substituted to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, amines, and substituted catecholamines .
Aplicaciones Científicas De Investigación
2-Methyldopamine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various catecholamine derivatives. In biology, it is studied for its role as a neurotransmitter and its effects on the nervous system. In medicine, it is investigated for its potential therapeutic effects in treating conditions like hypertension and heart failure. In industry, it is used in the production of materials like polydopamine, which has applications in surface coating, molecular imprinting, and electrochemistry .
Mecanismo De Acción
The mechanism of action of 2-Methyldopamine involves its interaction with adrenergic receptors. It acts as an agonist at alpha-2 adrenergic receptors, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals. This results in decreased blood pressure and other physiological effects. The compound is metabolized to alpha-methylnorepinephrine via dopamine beta-hydroxylase activity and further to alpha-methylepinephrine via phenylethanolamine-N-methyltransferase .
Comparación Con Compuestos Similares
2-Methyldopamine is structurally similar to other catecholamines like dopamine and epinephrine. it has unique properties due to the presence of a methyl group on the nitrogen atom. This modification affects its pharmacological activity and metabolic pathways. Similar compounds include dopamine, epinephrine, norepinephrine, and 3,4-dihydroxyphenylacetic acid (DOPAC) .
Propiedades
Número CAS |
53622-73-4 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-3-methylbenzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-6-7(4-5-10)2-3-8(11)9(6)12/h2-3,11-12H,4-5,10H2,1H3 |
Clave InChI |
NSEVRAZZUOXAHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1O)O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



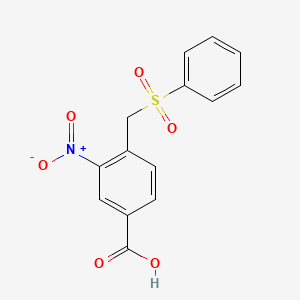


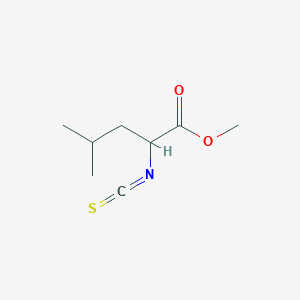
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)

